[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate
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Overview
Description
[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamate group attached to a dimethylamino and methyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylamino)-4-methylphenyl] N-methylcarbamate typically involves the reaction of 3-(dimethylamino)-4-methylphenol with methyl isocyanate. This reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
3-(dimethylamino)-4-methylphenol+methyl isocyanate→N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the following steps:
Raw Material Preparation: Purification of 3-(dimethylamino)-4-methylphenol and methyl isocyanate.
Reaction: Controlled addition of reactants in a continuous flow reactor.
Purification: Removal of by-products and purification of the final product using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [3-(dimethylamino)-4-methylphenyl] N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the context of enzyme inhibition studies.
Comparison with Similar Compounds
Similar Compounds
- N-Methylcarbamic acid 3-(dimethylamino)phenyl ester
- N-Methylcarbamic acid 4-methylphenyl ester
- N-Methylcarbamic acid 3-(dimethylamino)-5-methylphenyl ester
Uniqueness
[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate is unique due to the specific positioning of the dimethylamino and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
14144-91-3 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-6-9(15-11(14)12-2)7-10(8)13(3)4/h5-7H,1-4H3,(H,12,14) |
InChI Key |
SOANVOIJXGSERP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)N(C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)N(C)C |
Synonyms |
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester |
Origin of Product |
United States |
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